NI-57

Epigenetics Bromodomain inhibition BRPF1/2/3 selectivity

BRPF bromodomain research is frequently compromised by off-target BET inhibition (e.g., BRD4). NI-57 is the SGC-validated pan-BRPF chemical probe that eliminates this confound. • >100-fold selectivity over BRD4 (IC50 3,700 nM) for unambiguous BRPF-specific conclusions • Differential isoform Kd values (BRPF1: 31 nM; BRPF2: 108 nM; BRPF3: 408 nM) enable isoform deconvolution • Oral bioavailability (F=29%) with validated osteoclastogenesis impairment for bone loss research ≥98% HPLC purity; ships globally.

Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
Cat. No. B609570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNI-57
SynonymsNI-57;  NI 57;  NI57.
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C
InChIInChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3
InChIKeyUEMQPCYDWCSVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NI-57 BRPF Inhibitor Overview


NI-57 (CAS: 1883548-89-7) is a synthetic small molecule that functions as a potent, pan-inhibitor of the Bromodomain and Plant Homeodomain finger-containing (BRPF) family of epigenetic reader proteins. It is a well-characterized chemical probe developed and validated by the Structural Genomics Consortium (SGC) [1]. NI-57 inhibits the bromodomains of BRPF1, BRPF2 (also known as BRD1), and BRPF3, demonstrating high selectivity for these Class IV bromodomains over other non-Class IV bromodomain-containing proteins, including the BET family [2]. Its primary use is as a high-quality research tool for investigating the biological function of BRPF-mediated transcriptional regulation.

NI-57 Non-Substitutability


A common pitfall in bromodomain research is the assumption that inhibitors with overlapping target families are functionally interchangeable. This is not the case for NI-57. While alternative compounds may target the same BRPF family (e.g., OF-1, GSK6853) or the broader BET family (e.g., JQ1, I-BET762), they differ critically in their isoform selectivity profiles and, crucially, their off-target activity on non-Class IV bromodomains like BRD4 . The data below demonstrate that NI-57 provides a unique selectivity window, particularly its minimal activity against BRD4 (IC50 = 3,700 nM), which is a primary off-target for many pan-BET inhibitors. This precise selectivity profile is essential for experiments where confounding effects from BRD4 or other BET protein inhibition would invalidate the results. Substituting NI-57 with a less selective compound could lead to misinterpretation of BRPF-specific biology due to potent off-target effects on therapeutically relevant BET bromodomains [1].

NI-57 Differentiation Evidence


BRPF Isoform Selectivity vs. OF-1

NI-57 exhibits a distinct selectivity profile within the BRPF family compared to the pan-BRPF inhibitor OF-1. While both compounds target BRPF1 and BRPF2, NI-57 shows a significantly lower affinity for BRPF3. In Isothermal Titration Calorimetry (ITC) assays, NI-57 binds to BRPF3 with a Kd of 408 nM, whereas OF-1 binds with a Kd of 48 nM [1]. This difference allows for the deconvolution of BRPF3-dependent from BRPF1/2-dependent phenotypes in cellular assays at specific compound concentrations.

Epigenetics Bromodomain inhibition BRPF1/2/3 selectivity

BRPF Family Coverage vs. GSK6853

In direct comparison to the BRPF1-selective inhibitor GSK6853, NI-57 demonstrates reduced potency for BRPF1 but provides essential coverage of BRPF2 (BRD1) and BRPF3. GSK6853 exhibits an IC50 of 5 nM for BRPF1 but >1000 nM for BRPF2 and BRPF3 [1]. In contrast, NI-57 inhibits BRPF1, BRPF2, and BRPF3 with IC50s of 3.1 nM, 46 nM, and 140 nM, respectively . The choice between these probes depends entirely on the research question: GSK6853 for specific BRPF1 interrogation, NI-57 for pan-BRPF inhibition.

Chemical probe Bromodomain BRPF1 selectivity

BRD4 Off-Target Selectivity

A defining feature of NI-57 is its exceptionally weak inhibition of BRD4 (BD1) with an IC50 of 3,700 nM . This is in stark contrast to widely used BET inhibitors like JQ1 and I-BET762, which potently inhibit BRD4 with IC50s in the low nanomolar range (e.g., JQ1 BRD4 IC50 ~40 nM) [1]. This >90-fold difference in BRD4 activity ensures that at concentrations sufficient for full BRPF target engagement (e.g., 500 nM), NI-57 elicits minimal confounding effects from BET protein inhibition.

Selectivity BET family BRD4 Off-target activity

Osteoclast Differentiation Inhibition

In a functional cellular assay, NI-57 at a concentration of 1 µM significantly impairs RANKL-induced differentiation of primary murine bone marrow cells into osteoclasts [1]. This specific anti-osteoclastogenic effect is a hallmark of BRPF inhibition. In contrast, the BET inhibitor I-BET762 does not impair osteoclast differentiation at comparable concentrations, highlighting a divergent functional outcome between BRPF and BET inhibition [2].

Osteoclast differentiation RANKL Bone biology

Oral Bioavailability in Mouse Models

For in vivo studies, the pharmacokinetic properties of a tool compound are paramount. NI-57 demonstrates favorable oral bioavailability in mice, with a reported value of 29% following a 3 mg/kg oral dose [1]. This is comparable to the oral bioavailability reported for the BRPF1-selective probe GSK6853 (F = 42% in mouse) [2], indicating that NI-57 is suitable for oral dosing in preclinical animal models to achieve systemic target engagement.

Pharmacokinetics In vivo Oral bioavailability BRPF

NI-57 Research Applications


BRPF1/2 vs. BRPF3 Transcriptional Programs

Leverage the differential binding affinity of NI-57 for BRPF3 (Kd = 408 nM) compared to the pan-inhibitor OF-1 (Kd = 48 nM for BRPF3) [1]. At lower concentrations (e.g., 100 nM), NI-57 primarily engages BRPF1 and BRPF2, providing a functional tool to study BRPF1/2-dependent gene expression changes (e.g., CCL-22 modulation) without fully inhibiting BRPF3. This allows for the deconvolution of specific isoform contributions to transcriptional regulation, which is not possible with OF-1.

BRPF-Mediated Effects in BET-Active Cells

Utilize NI-57 in cellular models where BRD4 activity is high (e.g., cancer cell lines) to interrogate BRPF-specific biology. Due to its exceptionally weak inhibition of BRD4 (IC50 = 3,700 nM) , NI-57 can be used at concentrations up to 1 µM to ensure full BRPF target engagement while eliciting minimal off-target effects on BRD4-mediated transcription. This contrasts with BET inhibitors like JQ1, which would strongly inhibit BRD4 and confound the analysis of BRPF function.

BRPF Inhibition in Bone Resorption Disorders

Employ NI-57 in in vitro and in vivo models of osteoclastogenesis to validate BRPF inhibition as a therapeutic strategy for bone loss. The demonstrated ability of NI-57 to impair RANKL-induced osteoclast differentiation [2] makes it a key tool compound for preclinical studies in osteoporosis or osteolytic bone metastases, where BET inhibitors like I-BET762 have shown no effect, thereby confirming BRPF-specific biology.

In Vivo Oral Dosing for BRPF Inhibition

Design preclinical in vivo studies with oral dosing of NI-57, taking advantage of its favorable oral bioavailability (F = 29%) [3]. This route of administration is less invasive and more suitable for chronic dosing regimens compared to IP or IV delivery. The moderate half-life (1.2h IV, 1.6h oral in mouse) [3] should inform dosing schedules to maintain adequate target coverage for pan-BRPF inhibition in tissues of interest.

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